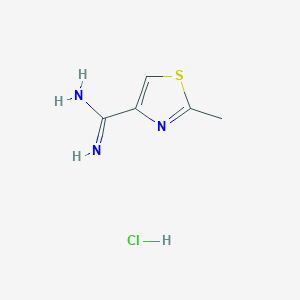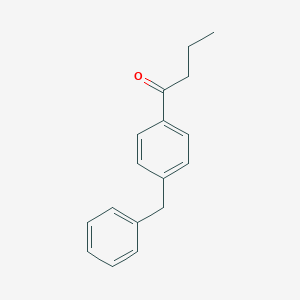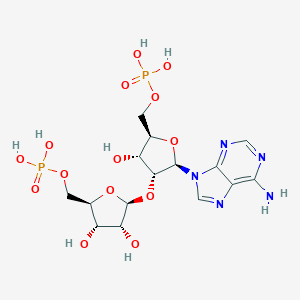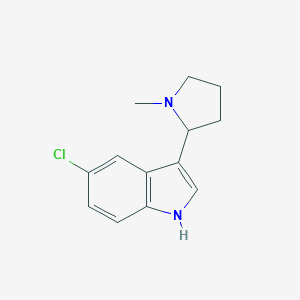
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-47,497 and is a synthetic cannabinoid that has been found to have a high affinity for the cannabinoid receptors in the human body.
作用機序
The mechanism of action of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves its binding to the CB1 and CB2 receptors in the human body. This leads to the activation of various signaling pathways and the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole are varied and depend on the specific receptor that it binds to. Some of the effects that have been observed include the modulation of pain perception, appetite, and mood. It has also been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations is the potential for off-target effects and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for research related to 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole. These include the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
合成法
The synthesis of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-chloro-3-indolylacetic acid with 1-methylpyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified through recrystallization to obtain a pure form of CP-47,497.
科学的研究の応用
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a synthetic cannabinoid and its ability to bind to the CB1 and CB2 receptors in the human body. This has led to its use in various studies related to the endocannabinoid system and its potential therapeutic applications.
特性
CAS番号 |
19134-31-7 |
|---|---|
製品名 |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C13H15ClN2 |
分子量 |
234.72 g/mol |
IUPAC名 |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
InChIキー |
KSVBDCVNOLOLNW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
正規SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
同義語 |
5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




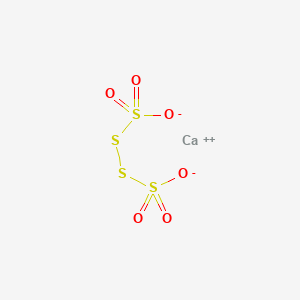

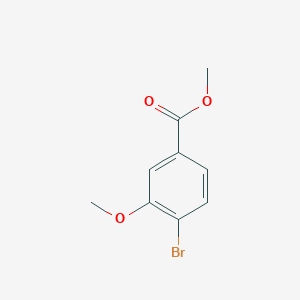
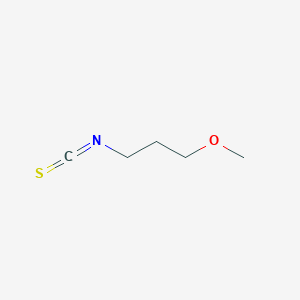
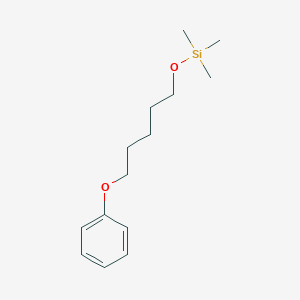
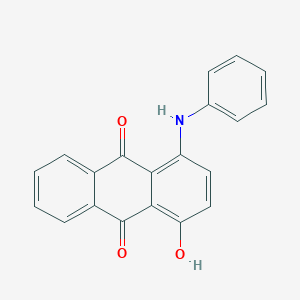
![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)


